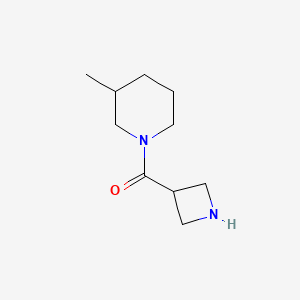

1-(Azetidine-3-carbonyl)-3-methylpiperidine

Overview

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The photochemical [2 + 2] cycloaddition reaction is a powerful and direct strategy for the synthesis of azetidines . This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .Scientific Research Applications

Antibacterial Agents

1-(Azetidine-3-carbonyl)-3-methylpiperidine has been utilized in the synthesis of 7-azetidinylquinolones, which are potent antibacterial agents. These compounds, including chiral naphthyridines and quinolones, demonstrate significant antibacterial activity and pharmacokinetic behavior. Studies have shown that the stereochemistry of the azetidine moiety is crucial for enhancing antibacterial efficacy and oral effectiveness (Frigola et al., 1994); (Frigola et al., 1995).

Synthesis of Functionalized Azetidines

The compound plays a role in the synthesis of various functionalized azetidines. For instance, it has been used in the preparation of human leukocyte elastase inhibitors, demonstrating its utility in medicinal chemistry (Cvetovich et al., 1996). Additionally, the synthesis of oxetane/azetidine-containing spirocycles via the 1,3-dipolar cycloaddition reaction highlights its versatility in creating complex molecular structures (Jones et al., 2016).

Catalysis and Synthesis Applications

It's also been used in gold-catalyzed intermolecular oxidation of alkynes for the synthesis of azetidin-3-ones, showcasing its role in catalytic processes and the creation of structurally novel compounds (Ye et al., 2011).

Novel Isomeric Analogs

Research includes the development of novel isomeric analogs of dl-proline, like 2-carboxy-4-methylazetidine, which have potential applications in synthesizing high molecular weight polypeptides (Soriano et al., 1980).

Cycloaddition Reactions

The first application of the Baylis–Hillman reaction in azetidine chemistry involved synthesizing azetidine-3-carbonitriles/carboxylates, indicating the compound's utility in advanced organic synthesis methodologies (Yadav et al., 2008).

Spectroscopic Properties

Studies on the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters also highlight the compound's relevance in analytical chemistry and material sciences (Lie Ken Jie et al., 1992).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . Azetidines have potential in peptidomimetic and nucleic acid chemistry, and they also possess important prospects in other settings such as catalytic processes .

Mechanism of Action

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

properties

IUPAC Name |

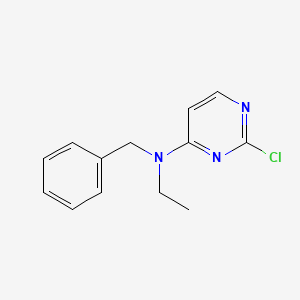

azetidin-3-yl-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8-3-2-4-12(7-8)10(13)9-5-11-6-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXRRASAEDGLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidine-3-carbonyl)-3-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)

![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)

![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)

![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)

![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)